Hydantocidin
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Overview
Description
Hydantocidin is a natural product that has been isolated from Streptomyces sp. It is a potent inhibitor of protein synthesis and has been found to exhibit antibacterial, antifungal, and antiviral activities. Hydantocidin has been the subject of numerous scientific studies due to its potential as a therapeutic agent.
Scientific Research Applications
Herbicidal Activity
- Hydantocidin as a Potent Herbicide : Discovered as a natural spiro-nucleoside in Streptomyces hygroscopicus, hydantocidin has shown substantial herbicidal activity. It's been compared to glyphosate for its efficiency against various weeds, demonstrating high selective toxicity between plants and animals (Wang Ming-ana, 2008).
Therapeutic Potential
- Antimicrobial and Antifungal Applications : Recent studies have explored the use of hydantoin derivatives, including hydantocidin, for their potent antimicrobial and antifungal properties. These compounds have shown promise in combating bacterial and fungal infections, including those resistant to other antibiotics (M. Su et al., 2017).
- Anti-Tumor Properties : Hydantocidin derivatives have been investigated for their potential in cancer therapy. Studies indicate that certain derivatives can induce apoptosis and inhibit growth in leukemia cells, suggesting their utility in developing new cancer treatments (C. Kavitha et al., 2009).
Synthesis and Analogues
- Synthesis of Hydantocidin and Analogues : Researchers have synthesized hydantocidin and its analogues, including C-2-thioxo-hydantocidin, to study their biological activity and potential applications. The synthesis process involves various chemical reactions, offering insights into creating more potent and selective variants for different applications (M. Shiozaki, 2001).
Novel Derivatives
- Development of Novel Hydantocidin Derivatives : The research has extended into developing novel hydantocidin analogues, including carbohydrate, deoxy, cyclopeptide, and hybrid analogues. These new compounds are synthesized and assessed for various biological activities, expanding the potential uses of hydantocidin in different fields (Wang Ming-ana, 2008).
properties
CAS RN |
130607-26-0 |
---|---|
Product Name |
Hydantocidin |
Molecular Formula |
C7H10N2O6 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
(5S,7R,8S,9R)-8,9-dihydroxy-7-(hydroxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C7H10N2O6/c10-1-2-3(11)4(12)7(15-2)5(13)8-6(14)9-7/h2-4,10-12H,1H2,(H2,8,9,13,14)/t2-,3-,4-,7+/m1/s1 |
InChI Key |
RFZZKBWDDKMWNM-GTBMBKLPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)O |
SMILES |
C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)O |
Canonical SMILES |
C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)O |
Other CAS RN |
130607-26-0 |
synonyms |
hydantocidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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